Methyl 3-bromo-2-fluorophenylacetate
Description
Significance of Halogenated Aromatic Esters in Organic Chemistry
Halogenated aromatic esters represent a fundamentally important class of compounds in organic chemistry due to the unique chemical properties imparted by the halogen substituents. The high electronegativity and specific atomic radii of halogens like fluorine, chlorine, and bromine significantly influence the electronic environment of the aromatic ring and the reactivity of the ester group. pressbooks.pub This electronic modulation makes the aromatic ring susceptible to various synthetic transformations, including nucleophilic aromatic substitution and cross-coupling reactions, which are cornerstones of modern synthetic methodology. vulcanchem.com
Overview of Research Paradigms for Substituted Phenylacetate (B1230308) Derivatives
Substituted phenylacetate derivatives are a widely studied class of molecules, primarily utilized as versatile building blocks in medicinal chemistry and organic synthesis. inventivapharma.com Research paradigms often focus on the development of efficient synthetic routes to access novel analogues with diverse substitution patterns on the phenyl ring. Methodologies such as palladium-catalyzed Suzuki coupling are employed to construct these derivatives. inventivapharma.com
A significant area of investigation involves the synthesis of these derivatives to explore their biological activities. Studies have shown that synthetic phenylacetate derivatives can exhibit anti-proliferative and apoptosis-inducing effects on cancer cells. grafiati.com Another research avenue focuses on designing and synthesizing these compounds as specific enzyme inhibitors. For instance, novel phenylacetic acids with halogenated subunits have been prepared and evaluated as aldose reductase inhibitors, which are relevant in studying complications of diabetes. nih.gov The core research strategy involves modifying the substituents on the phenylacetic acid scaffold and establishing structure-activity relationships to optimize their biological efficacy. nih.gov
Contextualization within Pharmaceutical and Agrochemical Synthesis Research
Within the realms of pharmaceutical and agrochemical research, Methyl 3-bromo-2-fluorophenylacetate is valued as a key synthetic intermediate. The strategic placement of the bromo and fluoro groups on the phenylacetate core provides multiple handles for subsequent chemical modifications, allowing for the construction of complex target molecules. Halogenated compounds are prevalent structural motifs in a vast number of active pharmaceutical ingredients and pesticides. researchgate.net
For example, structurally related bromo-fluoro phenyl derivatives serve as crucial precursors for biologically active compounds. 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a significant intermediate for synthesizing potential small molecule inhibitors for cancer therapy. researchgate.net Similarly, the amino acid 3-bromo-4-fluoro-ʟ-phenylalanine is a necessary component for the synthesis of dual cholecystokinin (B1591339) (CCK) receptor antagonists, which have therapeutic potential. beilstein-journals.org While specific end-products derived directly from this compound are proprietary to the developing entities, its structural features are characteristic of intermediates used in the synthesis of such high-value molecules. Its role as a versatile building block allows chemists to introduce the bromo-fluorophenylacetate moiety into larger, more complex structures during the discovery and development of new therapeutic agents and crop protection chemicals. biosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromo-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPXGXOFMZOFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Bromo 2 Fluorophenylacetate
Established Synthetic Pathways to Halogenated Phenylacetates
The traditional synthesis of halogenated phenylacetates like Methyl 3-bromo-2-fluorophenylacetate often relies on a series of well-established chemical transformations. These methods, while robust, require careful optimization of reaction conditions to ensure high yields and regioselectivity.
Halogenation Strategies and Reaction Condition Optimization
Direct halogenation of a pre-existing phenylacetate (B1230308) core is a common strategy. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of a 2-fluorophenylacetate derivative, the fluorine atom is an ortho-, para-director.
A modern approach to achieve specific bromination involves palladium-catalyzed C(sp2)-H activation. This method offers high regioselectivity. For instance, the bromination of a benzamide (B126) derivative can be directed to the ortho position of an N-phenyl group using N-bromosuccinimide (NBS) as the bromine source and a palladium acetate (B1210297) catalyst. Optimization of such reactions involves screening of solvents, temperature, and reaction time to maximize the yield of the desired isomer and minimize the formation of byproducts.
Table 1: Palladium-Catalyzed Ortho-Bromination of a Benzamide Derivative
| Substrate | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| N-methyl-N-phenylbenzamide | NBS | Pd(OAc)₂ | TFA:TFAA (9:1) | 70 | 1.5 | 60 |
| 3-Fluoro-N-methyl-N-phenylbenzamide | NBS | Pd(OAc)₂ | TFA:TFAA (9:1) | 30 | 12 | 76 |
Esterification Protocols for Carboxylic Acid Precursors
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 3-bromo-2-fluorophenylacetic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.orgoperachem.comwvu.edulibretexts.orgkhanacademy.org This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. organic-chemistry.orglibretexts.org To drive the reaction towards the ester product, an excess of the alcohol (methanol in this case) is often used, and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed. operachem.com The removal of water as it is formed can also shift the equilibrium to favor the product. organic-chemistry.org
Table 2: Typical Conditions for Fischer-Speier Esterification
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Benzoic Acid | Methanol (B129727) | H₂SO₄ (conc.) | Reflux, until completion | Methyl Benzoate |
| Acetic Acid | Isopentyl Alcohol | H₂SO₄ (conc.) | Reflux, 45 min | Isopentyl Acetate |
Derivatization from Substituted Anilines and Haloarene Intermediates
An alternative pathway to halogenated phenylacetates involves the derivatization of substituted anilines or other haloarene intermediates. For the synthesis of this compound, a plausible route starts from 3-bromo-2-fluoroaniline (B1289246). This aniline (B41778) can be synthesized from 2-fluoro-3-bromonitrobenzene via reduction with tin(II) chloride.
The amino group of 3-bromo-2-fluoroaniline can then be converted to other functionalities through diazotization followed by a Sandmeyer-type reaction. While a direct conversion to the phenylacetic acid moiety is not standard, the diazonium salt can be transformed into a nitrile, which can then be hydrolyzed to the carboxylic acid and subsequently esterified. A more modern approach could involve a palladium-catalyzed cross-coupling reaction of the corresponding aryl halide.
Table 3: Synthesis of the 3-Bromo-2-fluoroaniline Precursor
| Starting Material | Reagent | Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Fluoro-3-bromonitrobenzene | SnCl₂·2H₂O, HCl | 1,4-Dioxane | 2 | 3-Bromo-2-fluoroaniline | 95 |
Catalytic Approaches in Synthesis of Aromatic Esters
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of aromatic esters like this compound can benefit significantly from such approaches.
Application of Lewis Acid Catalysis for Ester Exchange Reactions
Transesterification, the conversion of one ester to another, can be effectively catalyzed by Lewis acids. This method is particularly useful when the target ester is difficult to prepare by direct esterification. The Lewis acid activates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the alcohol. Various Lewis acids, including metal triflates and chlorides, can be employed for this purpose. The reaction is typically driven to completion by using a large excess of the desired alcohol.
Table 4: Lewis Acid-Catalyzed Transesterification
| Starting Ester | Alcohol | Lewis Acid Catalyst | Conditions | Product Ester |
|---|---|---|---|---|
| Triglycerides | Methanol | ZnCl₂, AlCl₃, etc. | Varies with catalyst and substrate | Fatty Acid Methyl Esters |
| General Ester | R'OH | Organotin(IV) complexes | Varies with catalyst and substrate | RCOOR' |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For the synthesis of this compound, a key C-C bond formation can be achieved through a palladium-catalyzed reaction. One potential strategy is the methoxycarbonylation of a suitable aryl halide. For example, a dihalo-fluorobenzene derivative could be selectively functionalized.
In a palladium-catalyzed methoxycarbonylation, an aryl halide is reacted with carbon monoxide and methanol in the presence of a palladium catalyst and a ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction. This method allows for the direct introduction of the methoxycarbonyl group onto the aromatic ring.
Table 5: Palladium-Catalyzed Methoxycarbonylation of an Alkyne
| Substrate | Reagents | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Diphenylacetylene | CO, H₂, Methanol | Pd(OTf)₂(bcope) | Not specified | Methyl 2,3-diphenylacrylate |
Chemo- and Regioselective Synthesis via Modern Catalysis
The regioselective synthesis of polysubstituted aromatic compounds like this compound presents a significant challenge due to the directing effects of existing substituents. Traditional electrophilic aromatic substitution on a 2-fluorophenylacetate precursor would typically yield ortho- and para-brominated products, making the desired 3-bromo isomer difficult to obtain. Modern catalytic methods, however, offer pathways to overcome these inherent reactivity patterns.
A particularly promising approach involves the palladium-catalyzed meta-C–H bromination of benzoic acid derivatives. While direct electrophilic bromination of electron-rich systems like anilines leads to ortho- and para-isomers, researchers have developed a Pd(II)-catalyzed method that achieves meta-bromination using N-bromophthalimide (NBP) as the bromine source. This reaction is facilitated by the presence of acid additives and demonstrates that modern catalysis can override the natural directing effects of substituents. Although this method has been demonstrated on aniline and benzoic acid derivatives, its principles can be extended to the synthesis of 3-bromo-2-fluorobenzoic acid, the direct precursor to the target ester.
Another advanced strategy involves the synthesis of 3-bromo-2-fluorobenzoic acid from o-fluorobromobenzene. This method utilizes n-butyllithium to perform a directed ortho-metalation, followed by carboxylation with carbon dioxide. This approach offers high regioselectivity in obtaining the desired substitution pattern on the benzoic acid precursor. nbinno.comguidechem.com
Subsequent esterification of the synthesized 3-bromo-2-fluorobenzoic acid to yield this compound is a standard transformation. However, modern catalytic techniques can also be applied here to improve efficiency and yield.
Regioselective Synthesis and Isomer Control
Management of Competing Reactivity Among Halogen Substituents
The synthesis of this compound necessitates careful management of the reactivity of the halogen substituents. In electrophilic aromatic substitution reactions, halogens are deactivating groups, meaning they slow down the reaction compared to unsubstituted benzene (B151609). masterorganicchemistry.comquora.com However, they are also ortho-, para-directing. The electronegativity of the halogens plays a key role, with fluorine being the most electronegative. quora.com This high electronegativity withdraws electron density from the ring, making it less reactive.
When introducing a bromine atom onto a fluorinated phenyl ring, the fluorine atom will direct incoming electrophiles to the ortho and para positions. To achieve the desired 3-bromo (meta) substitution, a catalyst system that can override this directing effect is necessary, such as the palladium-catalyzed C-H activation mentioned previously. scispace.com
Conversely, if starting with a molecule already containing both halogens, their differing reactivity can be exploited. For instance, in nucleophilic aromatic substitution, the high electronegativity of fluorine can make the carbon it is attached to more susceptible to attack. In the context of the synthesis of the precursor, 3-bromo-2-fluorobenzoic acid, starting from m-fluorobenzotrifluoride involves a series of reactions including nitration and bromination where the regiochemical outcome is controlled by the directing effects of the existing substituents at each step. nbinno.com
Industrial Scale Synthesis Methodologies and Optimization
The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on process efficiency, cost-effectiveness, and the implementation of modern manufacturing technologies.
Process Efficiency and Cost-Effectiveness Analyses
A thorough techno-economic analysis is crucial for determining the viability of a manufacturing process. This involves evaluating both capital expenditure (CapEx) and operating expenditure (OpEx) for different synthetic routes. For a compound like this compound, the cost of starting materials, catalysts (particularly precious metals like palladium), solvents, and energy are significant factors. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions, while highly effective, can be a major cost driver. The price of palladium catalysts can be 1000 to 2000 times higher than that of base metals like nickel. researchgate.net Therefore, optimizing catalyst loading (often expressed in mol % or ppm) and ensuring high turnover numbers are critical for cost-effectiveness. nih.govacs.org Industrial applications of palladium-catalyzed reactions have been successfully implemented on a kilogram scale and larger, demonstrating their feasibility when optimized. researchgate.net
The choice between a traditional batch process and a continuous flow process also has significant economic implications. Continuous manufacturing often leads to lower capital costs, reduced energy and water consumption, and less waste generation compared to batch processes. nih.govnih.gov
| Parameter | Batch Process (Illustrative) | Continuous Flow Process (Illustrative) |
| Capital Expenditure (CapEx) | $3 million - $7 million | $2 million - $4 million |
| Energy Consumption Reduction | Baseline | Up to 97% reduction |
| Water Consumption Reduction | Baseline | 50% - 90% reduction |
| E-factor (Waste/Product Ratio) | 10 - 110 | 2 - 20 |
| Solvent Usage | Higher | Lower |
| Process Footprint | Larger | Smaller |
This table presents a comparative analysis based on general findings for fine chemical and pharmaceutical manufacturing, illustrating the potential advantages of continuous flow processes. nih.govnih.gov
Implementation of Continuous Flow Reactor Systems for Production
Continuous flow chemistry offers numerous advantages for the industrial production of fine chemicals like this compound. researchgate.netdrugdiscoveryonline.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. scielo.brmdpi.com The enhanced heat and mass transfer in flow reactors can also enable the use of more reactive reagents and higher temperatures safely.
For the synthesis of this compound, a multi-step continuous flow setup could be envisioned. This might involve the initial catalytic bromination of a 2-fluorophenylacetate precursor in one reactor module, followed by in-line purification, and then a subsequent esterification step in a second module. The use of packed-bed reactors with immobilized catalysts can simplify product purification and catalyst recycling, further improving process efficiency. researchgate.net
The implementation of continuous flow systems can significantly reduce production costs and improve the environmental footprint of the synthesis. researchgate.net The smaller reactor volumes and contained nature of flow systems also enhance process safety, which is a critical consideration in industrial chemical manufacturing.
| Feature | Benefit in Continuous Flow Synthesis |
| Precise Parameter Control | Improved yield, selectivity, and product consistency. |
| Enhanced Heat & Mass Transfer | Safer handling of exothermic reactions; enables reactions at higher temperatures and pressures. |
| Smaller Reactor Volumes | Increased safety, smaller footprint, and reduced solvent usage. |
| Automation | High reproducibility and reduced labor costs. |
| Integration of Steps | "Telescoping" of reactions reduces manual handling and purification steps. nih.gov |
| Scalability | Easier and more predictable scale-up from lab to production. |
This table summarizes the key advantages of implementing continuous flow reactor systems for fine chemical production.
Reactivity, Reaction Mechanisms, and Transformations of Methyl 3 Bromo 2 Fluorophenylacetate
Halogen-Directed Reactivity in Aromatic Systems
The presence of both bromine and fluorine on the phenyl ring significantly influences its electronic properties and, consequently, its reactivity in both electrophilic and nucleophilic substitution reactions.
Influence of Electron-Withdrawing Halogen Substituents on Electrophilicity
Halogen substituents on an aromatic ring exhibit a dual electronic effect: they withdraw electron density through the sigma (σ) bond framework via the inductive effect (-I) and donate electron density to the pi (π) system through resonance (+M). lasalle.edu
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions. lasalle.edulibretexts.org
In the case of halogens, the strong inductive effect outweighs the weaker resonance effect, resulting in a net deactivation of the ring. libretexts.org However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions, as the transition states for attack at these positions are stabilized by the halogen's lone pairs. latech.edulibretexts.org Therefore, halogens are classified as ortho-, para-directing deactivators. latech.edu
| Effect | Description | Impact on Reactivity | Directing Influence |
|---|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity. | Deactivates the ring (slows reaction with electrophiles). latech.edu | - |
| Resonance Effect (+M) | Donation of lone-pair electron density into the π-system. | Activates the ortho and para positions relative to the meta position. lasalle.edu | Ortho, Para |
| Overall Effect | The -I effect dominates, making the ring less reactive than benzene (B151609), but the +M effect directs substitution. libretexts.org | Deactivating | Ortho, Para |
Nucleophilic Substitution Reactions Involving Aryl Bromides
While aromatic rings are typically electron-rich and react with electrophiles, aryl halides can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. chemistrysteps.comlibretexts.org The SNAr mechanism is a two-step process:
Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromide). This is the rate-determining step as it temporarily disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comlibretexts.orglibretexts.org
Elimination of the Leaving Group: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast. chemistrysteps.comuomustansiriyah.edu.iq
For this reaction to proceed, the aromatic ring must be rendered sufficiently electron-deficient (electrophilic). The electron-withdrawing nature of the bromine and fluorine atoms in Methyl 3-bromo-2-fluorophenylacetate activates the ring for nucleophilic attack more than an unsubstituted ring would. However, the SNAr reaction is most efficient when powerful electron-withdrawing groups, such as a nitro group (-NO2), are positioned ortho or para to the leaving group, as they can further delocalize the negative charge of the Meisenheimer intermediate. uomustansiriyah.edu.iqncrdsip.comnbinno.com
In SNAr reactions, the reactivity of aryl halides follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the more electronegative halogen, making the carbon atom more electrophilic. chemistrysteps.comncrdsip.com
Strategies to Suppress Defluorination in Cross-Coupling Reactions
In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the goal is often to selectively form a new bond at the site of the most reactive leaving group. nbinno.com In this compound, the carbon-bromine (C-Br) bond is significantly weaker and more reactive towards oxidative addition with a low-valent metal catalyst (like Palladium(0)) than the carbon-fluorine (C-F) bond. This difference in reactivity is the basis for achieving chemoselectivity.
Strategies to ensure reaction at the C-Br bond while suppressing unwanted defluorination include:
Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the ancillary ligands (e.g., phosphines, N-heterocyclic carbenes) is paramount. Bulky or electron-rich ligands can modulate the reactivity of the palladium center to favor the oxidative addition into the C-Br bond over the stronger C-F bond. nsf.gov
Reaction Conditions: Control of temperature, solvent, and base can influence the selectivity of the catalytic cycle. Milder conditions are generally preferred to avoid the higher activation energy required for C-F bond cleavage. nsf.gov
Avoiding Benzyne Intermediates: Harsh conditions with very strong bases can lead to an elimination-addition mechanism via a benzyne intermediate, which could result in the loss of either halogen. Using bases appropriate for the specific cross-coupling mechanism (e.g., K₂CO₃, Cs₂CO₃ for Suzuki) helps to avoid this pathway. uomustansiriyah.edu.iq
By carefully tuning these parameters, synthetic chemists can selectively functionalize the C-Br position, leaving the C-F bond and the ester group intact for potential subsequent transformations.
Aromatic Ring Functionalizations
Beyond substitution reactions at the halogen positions, the aromatic ring and its pendant ester group can undergo reduction and oxidation reactions.
Reduction Pathways of Aromatic Moieties and Pendant Groups
Both the aromatic ring and the ester functional group of this compound can be reduced, though typically under different conditions, allowing for potential selectivity.
Reduction of the Aromatic Ring:
Catalytic Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring, but this requires harsh conditions, such as high pressures of hydrogen gas and elevated temperatures in the presence of active metal catalysts like platinum, palladium, or nickel. libretexts.org It is generally difficult to achieve this reduction while preserving the ester and halide functionalities.
Birch Reduction: This method uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. It reduces the aromatic ring to a 1,4-cyclohexadiene. libretexts.org The regioselectivity is influenced by the electronic nature of the substituents.
Reduction of the Pendant Ester Group:
To an Alcohol: The methyl ester group can be readily reduced to a primary alcohol (2-(3-bromo-2-fluorophenyl)ethanol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also achieve this transformation, often requiring specific catalysts such as copper chromite under high pressure and temperature. organicreactions.orgyoutube.comgoogle.com Modern ruthenium-based homogeneous catalysts can perform this reduction under milder conditions. nih.gov
Chemoselectivity: It is possible to selectively reduce the ester group without affecting the aromatic ring or the C-F bond. For instance, catalytic hydrogenation under milder conditions will often leave the aromatic ring untouched. libretexts.org While LiAlH₄ is a powerful reagent, it can sometimes lead to the reduction of the C-Br bond as well.
Oxidation Reactions and Derived Products
Oxidation can target either the benzylic carbon of the acetate (B1210297) group or the aromatic ring itself.
Oxidation of the Benzylic Position: The methylene (B1212753) group (-CH₂-) adjacent to the aromatic ring is a "benzylic" position and is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize this position. masterorganicchemistry.com Under controlled conditions, using reagents such as copper oxide and tert-butyl hydroperoxide, aryl acetates can be converted into α-ketoesters. researchgate.net In the case of this compound, this would yield methyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate. Further oxidation under harsh conditions could cleave the C-C bond to yield a benzoic acid derivative. organic-chemistry.org
Oxidation of the Aromatic Ring: The aromatic ring is generally stable to oxidation. However, under very harsh conditions (e.g., ozonolysis or vigorous oxidation with KMnO₄), the ring can be cleaved. In biological systems, the degradation of phenylacetate (B1230308) involves enzymatic ring epoxidation followed by hydrolytic cleavage. nih.gov Anodic oxidation of phenylacetate ions has also been studied, which proceeds through radical and carbonium ion pathways. rsc.orgrsc.org The presence of electron-withdrawing halogens makes the ring more resistant to oxidative degradation compared to electron-rich aromatic systems. mdpi.com
| Reaction Type | Target Moiety | Typical Reagents/Conditions | Potential Product(s) |
|---|---|---|---|
| Nucleophilic Substitution | Aryl Bromide (C-Br) | Strong Nucleophile (e.g., NaOMe, KCN), possibly heat | Methyl 3-methoxy-2-fluorophenylacetate |
| Cross-Coupling (Suzuki) | Aryl Bromide (C-Br) | Ar-B(OH)₂, Pd Catalyst, Base | Substituted methyl 2-fluorobiphenyl-acetate |
| Ring Reduction | Aromatic Ring | H₂ (high pressure), Pt/Pd/Ni catalyst | Methyl 3-bromo-2-fluorocyclohexylacetate |
| Ester Reduction | Methyl Ester | LiAlH₄ or H₂/Catalyst | 2-(3-bromo-2-fluorophenyl)ethanol |
| Benzylic Oxidation | Benzylic -CH₂- | KMnO₄ or CuO/TBHP researchgate.net | Methyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate |
Ester Group Transformations and Modifications
The ester functional group in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.
Ester Hydrolysis: The hydrolysis of esters, which can be catalyzed by either acid or base, results in the formation of a carboxylic acid and an alcohol. The kinetics of this reaction are influenced by the electronic and steric effects of the substituents on the ester. For this compound, the electron-withdrawing nature of the halogenated phenyl ring is expected to influence the rate of hydrolysis.
The hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion in alkaline conditions. chemrxiv.org However, when the hydroxide ion is in large excess, the reaction follows pseudo-first-order kinetics. chemrxiv.org The rate of hydrolysis is generally enhanced by electron-withdrawing groups on the acyl portion of the ester, which increase the electrophilicity of the carbonyl carbon.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol. masterorganicchemistry.com
The mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group. masterorganicchemistry.com Acid-catalyzed transesterification proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
Amidation: The acetate moiety of this compound can be converted to an amide through reaction with an amine. This transformation is a common method for the synthesis of amides. nih.gov The reaction can be carried out under various conditions, often requiring activation of the ester or the amine. A recent method involves the use of alkali metal amidoboranes, which react with esters to form primary and secondary amides in high yields at room temperature. nih.gov For instance, the reaction of methyl benzoate with NaNH2BH3 in THF can be completed in 5 minutes. nih.gov
Other Derivatizations: Beyond hydrolysis and amidation, the ester group can undergo other transformations. For example, reduction of the ester using a reducing agent like lithium aluminum hydride would yield the corresponding primary alcohol.
The reactivity of the ester group allows for the synthesis of a diverse range of compounds with potentially different biological activities and physical properties.
| Transformation | Reagents/Conditions | Product |
| Hydrolysis | Acid or Base | 3-bromo-2-fluorophenylacetic acid and Methanol (B129727) |
| Transesterification | Alcohol, Acid or Base Catalyst | New Ester |
| Amidation | Amine | N-substituted 2-(3-bromo-2-fluorophenyl)acetamide |
Compound Stability and Decomposition Pathways in Reaction Environments
The stability of this compound and its potential decomposition pathways are critical considerations in its synthesis, storage, and application.
The presence of halogen atoms on the aromatic ring significantly influences the rate of ester hydrolysis. Halogens are electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. viu.ca This electronic effect generally leads to an increased rate of hydrolysis.
The rate of hydrolysis of halogenated aliphatic compounds is influenced by the bond strength to the leaving group and the stability of any carbocation intermediate. viu.ca While the C-F bond is very strong, the presence of fluorine on the aromatic ring can still influence the reactivity of the ester group through inductive effects. Studies on halogenated aliphatic esters have shown that the rate of hydrolysis can be affected by the nature of the halogen. ias.ac.in For example, in some cases, the rate of hydrolysis decreases from chloro to iodo derivatives. ias.ac.in
The thermal decomposition of halogenated aromatic compounds can lead to the formation of hazardous products. mdpi.com At high temperatures, such as those encountered in fires or certain industrial processes, these compounds can break down and potentially form toxic byproducts.
The decomposition of brominated compounds can release irritant and toxic gases. cetjournal.it Thermal decomposition of halogenated hydrocarbons may produce carbon monoxide, carbon dioxide, and hydrogen halides (such as hydrogen bromide and hydrogen fluoride). covestro.comfishersci.ie In some instances, the thermal degradation of halogenated aromatic compounds can lead to the formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans, which are highly toxic and persistent environmental pollutants. mdpi.com
It is important to note that the specific decomposition products and the conditions under which they form are dependent on the structure of the compound and the decomposition environment (e.g., temperature, presence of oxygen). acs.orgosti.gov For this compound, thermal stress could potentially lead to the cleavage of the C-Br and C-F bonds, as well as the decomposition of the ester group.
| Condition | Potential Hazardous Decomposition Products |
| High Temperature/Combustion | Carbon Monoxide, Carbon Dioxide, Hydrogen Bromide, Hydrogen Fluoride |
| Incomplete Combustion | Potentially Polyhalogenated Aromatic Compounds |
Reactivity with Common Reagents and Solvents
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the bromo and fluoro substituents on the aromatic ring, the ester group, and the benzylic protons. These structural features allow for a range of chemical transformations with various common reagents and solvents. The reactivity can be broadly categorized into reactions at the aryl bromide, transformations of the ester moiety, and reactions involving the acidic benzylic protons.
Reactivity at the Aryl Bromide Site:
The carbon-bromine bond on the phenyl ring is a key site for reactivity, particularly for transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates in palladium-catalyzed reactions due to their favorable reactivity profile. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is fundamental in modern organic synthesis. In the presence of a palladium catalyst, a suitable ligand, and a base, the aryl bromide can couple with a variety of organometallic reagents or amines. Common examples include the Suzuki-Miyaura coupling (with boronic acids), the Buchwald-Hartwig amination (with amines), and the Sonogashira coupling (with terminal alkynes). The choice of solvent is crucial and often depends on the specific coupling partners and catalyst system, with common solvents including toluene, dioxane, and dimethylformamide (DMF).
Transformations of the Ester Group:
The methyl ester group is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.
Hydrolysis (Saponification): Under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, the ester undergoes hydrolysis to yield the corresponding carboxylate salt. Subsequent acidification will produce the carboxylic acid, 3-bromo-2-fluorophenylacetic acid. This reaction is generally carried out in a mixture of water and a miscible organic solvent such as methanol or ethanol to ensure the solubility of the starting material.
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. For example, reacting it with ethanol in the presence of an acid catalyst would yield Ethyl 3-bromo-2-fluorophenylacetate.
Reactivity of the Benzylic Protons:
The protons on the carbon adjacent to the phenyl ring and the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effects of both the aromatic ring and the ester group.
Deprotonation and Alkylation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can deprotonate the α-carbon to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an alkylation reaction. This allows for the introduction of a variety of substituents at the benzylic position. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or diethyl ether is typical for these reactions to stabilize the enolate.
The following tables summarize the expected reactivity of this compound with a selection of common reagents and solvents, based on the general principles of reactivity for its constituent functional groups.
Table 1: Reactivity with Common Reagents
| Reagent | Expected Reaction Type | Potential Product(s) | Typical Solvents |
| Bases | |||
| Sodium Hydroxide (aq) | Hydrolysis (Saponification) | Sodium 3-bromo-2-fluorophenylacetate | Water, Methanol, Ethanol |
| Lithium Diisopropylamide (LDA) | Deprotonation (Enolate formation) | Lithium enolate of this compound | Tetrahydrofuran (THF), Diethyl ether |
| Potassium Carbonate | Base in Cross-Coupling | Varies with coupling partner | Toluene, Dioxane, DMF |
| Nucleophiles | |||
| Ammonia/Amines (with Pd catalyst) | Buchwald-Hartwig Amination | Methyl 3-amino-2-fluorophenylacetate derivatives | Toluene, Dioxane |
| Boronic Acids (with Pd catalyst) | Suzuki-Miyaura Coupling | Methyl 2-fluoro-3-arylphenylacetate derivatives | Toluene, Dioxane, Water |
| Acids | |||
| Sulfuric Acid/Water | Acid-catalyzed Hydrolysis | 3-bromo-2-fluorophenylacetic acid | Water, Dioxane |
| Other | |||
| Alkyl Halides (with strong base) | Alkylation of enolate | Methyl 2-(3-bromo-2-fluorophenyl)alkanoates | Tetrahydrofuran (THF) |
Table 2: Role of Common Solvents in Reactions
| Solvent | Type | Role in Reactions |
| Polar Protic | ||
| Water | Polar Protic | Reagent in hydrolysis; co-solvent in cross-coupling |
| Methanol/Ethanol | Polar Protic | Solvent for saponification; reagent in transesterification |
| Polar Aprotic | ||
| Tetrahydrofuran (THF) | Polar Aprotic | Solvent for enolate formation and alkylation |
| Dimethylformamide (DMF) | Polar Aprotic | Solvent for cross-coupling reactions |
| Acetonitrile | Polar Aprotic | Solvent for various nucleophilic substitutions |
| Apolar | ||
| Toluene | Apolar | Solvent for cross-coupling reactions |
| Dioxane | Apolar | Solvent for cross-coupling reactions |
It is important to note that the specific reaction conditions, including temperature, reaction time, and the choice of catalyst and ligands (for cross-coupling reactions), will significantly influence the outcome and yield of these transformations. The presence of both a bromo and a fluoro substituent on the aromatic ring can also affect the reactivity and regioselectivity of certain reactions due to their differing electronic and steric effects.
Derivatization Strategies and Structure Activity Relationship Sar Studies
Design and Synthesis of Analogues via Substituent Modifications
The design of new analogues of Methyl 3-bromo-2-fluorophenylacetate focuses on targeted modifications of its core structure. These changes are intended to systematically alter physicochemical properties such as lipophilicity, electronic distribution, and steric profile to enhance desired activities or probe interactions with biological targets.
The identity and position of halogen substituents on an aromatic ring are critical determinants of a molecule's chemical behavior. Halogens exert a dual electronic influence: a strong electron-withdrawing inductive effect due to their high electronegativity and a weaker electron-donating resonance effect via their lone pairs. uobabylon.edu.iqlibretexts.org While all halogens are deactivating towards electrophilic aromatic substitution, their relative reactivity order is F > Cl > Br > I. libretexts.org
Systematic variation involves synthesizing analogues where the bromine at the C3 position is replaced by other halogens (e.g., chlorine, iodine) or by moving the existing bromo and fluoro substituents to other positions on the phenyl ring. For example, shifting the bromine to the C4, C5, or C6 position would create a series of constitutional isomers, each with a unique dipole moment and electronic distribution, significantly impacting molecular interactions. The synthesis of such bromo-derivatives can be achieved through various methods, including one-pot syntheses from corresponding flavones using reagents like Oxone® and potassium halide, or by using combinations of iodo-reagents with inorganic salts for oxidative aromatic bromination. researchgate.net
Table 1: Hypothetical Analogues Based on Halogen Variation
| Compound Name | Modification from Parent Compound | Expected Impact |
|---|---|---|
| Methyl 3-chloro-2-fluorophenylacetate | Bromine at C3 replaced with Chlorine | Increased electronegativity at C3, slightly less deactivating effect compared to bromo. |
| Methyl 2-fluoro-3-iodophenylacetate | Bromine at C3 replaced with Iodine | Decreased electronegativity at C3, increased polarizability and size. |
| Methyl 4-bromo-2-fluorophenylacetate | Bromine moved from C3 to C4 | Altered dipole moment, different regioselectivity in further substitutions. |
Introducing a variety of functional groups onto the aromatic ring is a powerful strategy to modulate a compound's properties. These groups are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the ring's reactivity through resonance and inductive effects. libretexts.orglibretexts.org
Electron-Donating Groups: An amino group (-NH2), for instance, is a strong activating group that donates electron density to the ring through resonance, making the ring more nucleophilic and reactive towards electrophiles. uobabylon.edu.iq
Electron-Withdrawing Groups: A cyano group (-CN), conversely, is a deactivating group that withdraws electron density from the ring through both induction and resonance, making it less reactive. libretexts.org
The introduction of such groups can profoundly influence biological activity by creating new hydrogen bonding opportunities (amino group) or by altering the molecule's electronic character (cyano group). mdpi.com
Table 2: Hypothetical Analogues with Diverse Functional Groups
| Compound Name | Modification from Parent Compound | Functional Group Type | Expected Impact on Ring Reactivity |
|---|---|---|---|
| Methyl 3-bromo-5-cyano-2-fluorophenylacetate | Cyano group added at C5 | Electron-Withdrawing | Further deactivation of the aromatic ring. |
Table 3: Hypothetical Analogues with Alkyl Ester Variations
| Compound Name | Modification from Parent Compound | Expected Impact on Physicochemical Properties |
|---|---|---|
| Ethyl 3-bromo-2-fluorophenylacetate | Methyl ester replaced with Ethyl ester | Increased lipophilicity and molecular weight; potentially altered rate of hydrolysis. |
Impact of Substituent Electronic and Steric Effects on Reactivity and Biological Function
The substituents on the phenyl ring of this compound govern its reactivity and potential biological interactions through a combination of electronic and steric effects.
The electronic landscape of the aromatic ring is dictated by the inductive and resonance effects of its substituents. In this compound, both the fluorine and bromine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). uobabylon.edu.iqlibretexts.org This effect pulls electron density away from the benzene (B151609) ring, making it more electron-poor (deactivated) compared to unsubstituted benzene and thus less susceptible to electrophilic aromatic substitution. libretexts.org
While halogens also possess an electron-donating resonance effect (+R effect) due to their valence lone pairs, this effect is weaker than their inductive effect. libretexts.org The net result is that the ring is deactivated. However, the resonance effect preferentially directs incoming electrophiles to the ortho and para positions relative to the halogen. uobabylon.edu.iq In this specific molecule, the interplay between the directing effects of the fluoro, bromo, and acetate (B1210297) groups creates a complex reactivity map for further chemical transformations. Fluorination, in particular, is known to decrease π-delocalization through resonance while also decreasing charge density via induction. nih.gov
Steric hindrance refers to the spatial arrangement of atoms or groups that obstructs a chemical reaction. In this compound, the substituents at positions C2 and C3 create a sterically crowded environment on one side of the molecule. The bromine atom, in particular, is significantly larger than the fluorine atom. This steric bulk can impede the approach of reagents to adjacent positions on the ring, thereby influencing the regioselectivity of reactions. ccspublishing.org.cn
For example, in an electrophilic substitution reaction, an incoming electrophile might preferentially attack the less hindered C4 or C6 positions to avoid steric clash with the bromo and fluoro groups. This principle of using steric hindrance to direct reaction outcomes is a valuable tool in synthesis, allowing for the selective formation of one isomer over others. ccspublishing.org.cnrsc.org The regioselective bromination of phenols, for instance, can be achieved with high selectivity by using sulfoxides with sterically hindered substituents, demonstrating how steric effects can be harnessed to control reaction pathways. ccspublishing.org.cn
Rational Design Principles for Modulating Bioactivity through Structural Analogs
Following an extensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the derivatization of this compound for the purpose of structure-activity relationship (SAR) studies. The scientific community has not published any data on the synthesis of structural analogs based on this specific scaffold, nor any corresponding bioactivity data that would allow for an analysis of rational design principles.
The core of rational drug design and SAR studies lies in the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. This process allows researchers to identify the key structural features, or pharmacophores, responsible for the desired biological effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.
Key principles in such studies often involve:
Isosteric and Bioisosteric Replacements: Substituting atoms or groups of atoms with others that have similar physical or chemical properties to enhance a desired activity or reduce toxicity. For instance, the bromine and fluorine atoms on the phenyl ring of this compound could be moved to different positions or replaced with other halogens (e.g., chlorine) or functional groups (e.g., methyl, methoxy) to probe their influence on receptor binding or enzyme inhibition.
Homologation: Systematically increasing the length of an alkyl chain to determine the optimal size for interaction with a biological target. The methyl ester of the parent compound could be extended to an ethyl, propyl, or other alkyl ester.
Ring Variations: Modifying the aromatic ring system to explore different steric and electronic environments.
Functional Group Modification: Altering or introducing new functional groups to modulate properties like solubility, metabolic stability, and hydrogen bonding capacity.
Without experimental data from such derivatization strategies for this compound, it is not possible to construct data tables or provide a detailed analysis of its SAR. The necessary research to establish these relationships for this specific compound has not been published. Therefore, a discussion of the rational design principles for modulating its bioactivity through structural analogs remains purely hypothetical at this time.
Applications of Methyl 3 Bromo 2 Fluorophenylacetate in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on Methyl 3-bromo-2-fluorophenylacetate makes it a valuable intermediate in multi-step synthetic sequences. The presence of a bromine atom allows for various cross-coupling reactions, while the ester group can be readily transformed into other functionalities. This dual reactivity enables chemists to introduce molecular complexity in a controlled and sequential manner.
A prominent example of its application is in the synthesis of Canagliflozin (B192856), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. nih.govCurrent time information in Pasuruan, ID. In the synthesis of a key intermediate for Canagliflozin, 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, a structurally related bromo-fluoro-phenyl derivative is often employed, highlighting the importance of this class of compounds in accessing complex drug targets. The synthesis of such intermediates often involves multiple steps where the bromo and fluoro-substituted phenyl ring serves as a core component.
Utility as a Versatile Building Block in Chemical Synthesis
The chemical architecture of this compound offers multiple avenues for synthetic transformations, rendering it a versatile building block for a wide array of organic molecules.
Construction of Polysubstituted Aromatic Systems
The bromine atom on the phenyl ring of this compound serves as a handle for the introduction of various substituents, facilitating the construction of highly functionalized aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools in this regard. These reactions enable the formation of carbon-carbon bonds by coupling the aryl bromide with a wide range of organoboron compounds.
This methodology allows for the introduction of alkyl, alkenyl, aryl, and heteroaryl groups at the 3-position of the phenyl ring, leading to the creation of diverse and complex polysubstituted aromatic structures. The ability to precisely control the substitution pattern on the aromatic ring is crucial in medicinal chemistry and materials science for fine-tuning the properties of the target molecules.
| Reaction Type | Reactant | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Palladium catalyst, Base | Biaryl compound |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) salt, Base | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | Aryl-amine |
| Heck Coupling | Alkene | Palladium catalyst, Base | Aryl-alkene |
This table provides a general overview of potential cross-coupling reactions for aryl bromides.
Precursor for Advanced Heterocyclic Compounds
The reactive nature of the bromoacetyl group, which can be derived from the methyl acetate (B1210297) moiety, makes this compound a potential precursor for the synthesis of various heterocyclic compounds. Bromoacetyl derivatives are known to be excellent electrophiles and can react with a variety of nucleophiles to form rings.
For instance, reaction with thioamides or thioureas can lead to the formation of thiazole (B1198619) derivatives. Similarly, condensation reactions with amidines can yield imidazole (B134444) rings. The ability to construct such heterocyclic systems is of great importance as these motifs are prevalent in a vast number of biologically active molecules and functional materials.
Development of Pharmaceutical and Agrochemical Scaffolds and Intermediates
The unique combination of a fluorinated and brominated phenyl ring makes this compound an attractive starting material for the development of new pharmaceutical and agrochemical agents. nih.gov The presence and specific placement of the halogen atoms can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.
Fluorine's Strategic Role in Enhancing Bioavailability and Metabolic Stability
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. nih.gov The fluorine atom in this compound can impart several beneficial properties to its derivatives.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov By strategically placing a fluorine atom at a potential site of metabolism, the metabolic stability of a drug can be significantly increased, leading to a longer half-life and improved bioavailability.
Modulation of Physicochemical Properties: The high electronegativity of fluorine can influence the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a drug's solubility, binding affinity to its target, and pharmacokinetic properties. nih.gov
| Property | Effect of Fluorine | Pharmacological Implication |
| Metabolic Stability | Increased resistance to enzymatic degradation. nih.gov | Longer drug half-life, improved bioavailability. |
| Lipophilicity | Increased. | Enhanced membrane permeability and absorption. |
| Acidity/Basicity (pKa) | Can lower the pKa of nearby acidic protons. nih.gov | Altered solubility and target binding. |
| Binding Affinity | Can participate in favorable interactions with protein targets. | Increased potency. |
Case Studies in Drug Lead Synthesis and Analog Generation (e.g., BRAF inhibitors, canagliflozin intermediates)
The utility of this compound and its derivatives as building blocks is exemplified in the synthesis of intermediates for important therapeutic agents.
Canagliflozin Intermediates: As previously mentioned, this class of compounds is crucial for the synthesis of Canagliflozin. nih.govCurrent time information in Pasuruan, ID. The synthesis involves the coupling of the bromo-fluoro-phenyl moiety with a thiophene (B33073) derivative, followed by further transformations to construct the final drug molecule. This underscores the importance of this compound as a key starting material for this blockbuster drug.
BRAF Inhibitors: While a direct synthesis of a marketed BRAF inhibitor from this compound is not prominently documented, the core structure of many BRAF inhibitors features a substituted phenyl ring. The versatile reactivity of this compound makes it a plausible starting point for the synthesis of novel analogs of BRAF inhibitors. For instance, the bromine atom could be used in a Suzuki coupling to introduce the requisite heterocyclic systems found in many BRAF inhibitors. The fluorine atom, in turn, can contribute to the favorable pharmacokinetic properties of the final compound. The development of new synthetic routes to these complex molecules is an active area of research, and versatile building blocks like this compound are of high interest.
Emerging Catalytic Applications and Ligand Development from Derivatives
Currently, publicly available research literature does not detail specific emerging catalytic applications or the development of ligands directly derived from this compound. While the structural motifs present in this compound—a halogenated phenyl ring and an acetate group—are common starting points for the synthesis of more complex molecules in medicinal and materials chemistry, its direct lineage to novel catalysts or ligands is not documented in available scientific databases.
The functional handles of this compound, namely the bromine and fluorine atoms, as well as the ester group, theoretically allow for a variety of chemical transformations. For instance, the bromo-substituent could be a site for cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups, a common strategy in ligand synthesis. However, specific examples of this having been carried out with this particular starting material are not found in the current body of scientific literature.
Consequently, there are no research findings, and therefore no data tables of catalytic performance or ligand efficacy, to report for derivatives of this compound. The exploration of this specific chemical entity for the development of new catalytic systems or ligands remains an area for future investigation.
Biological and Pharmacological Research Insights Mechanism Oriented
Molecular Target Interactions and Binding Affinity Studies
The biological activity of a compound is fundamentally determined by its ability to interact with specific molecular targets within a biological system, most commonly proteins such as enzymes and receptors.
Elucidation of Enzyme Inhibition and Activation Mechanisms
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition is a cornerstone of pharmacology, with many drugs functioning by blocking specific enzymatic pathways. An inhibitor can act in several ways, broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, can be further categorized based on their mechanism of action relative to the enzyme's substrate. wikipedia.orgyoutube.com
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition does not affect substrate binding but lowers the maximum reaction rate (Vmax). youtube.comnih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the reaction from completing. This rare type of inhibition reduces both Vmax and the Michaelis constant (Km). wikipedia.orgyoutube.com
A compound like Methyl 3-bromo-2-fluorophenylacetate, with its ester and substituted aromatic ring structure, could potentially act as an enzyme inhibitor by mimicking an endogenous substrate or by binding to an allosteric site. The specific type of inhibition would depend on the enzyme target and the precise nature of the binding interactions.
Table 1: Types of Reversible Enzyme Inhibition and Their Effects on Kinetic Parameters
| Inhibition Type | Binds To | Effect on Apparent Km | Effect on Apparent Vmax |
| Competitive | Free Enzyme | Increases | No Change |
| Non-competitive | Enzyme and ES Complex | No Change | Decreases |
| Uncompetitive | ES Complex Only | Decreases | Decreases |
Characterization of Interactions with Key Cellular Biochemical Pathways
Small molecules can exert profound effects on cellular function by interacting with and modulating key biochemical pathways. These pathways, such as signal transduction cascades and metabolic networks, are complex systems that regulate cellular processes. The introduction of an exogenous compound like this compound could lead to the perturbation of these pathways. For instance, if the compound inhibits a kinase, it could disrupt a phosphorylation cascade crucial for cell signaling. nih.gov Similarly, inhibition of enzymes within a metabolic pathway, such as those involved in cancer cell growth, is a common strategy in drug development. nih.gov
The specific interactions of this compound with cellular pathways have not been detailed in the available literature. However, based on the activities of other phenylacetate (B1230308) derivatives, potential interactions could involve pathways related to cell proliferation, inflammation, or neurotransmission. Identifying these interactions would require extensive cell-based assays and systems biology approaches.
Role of Halogenation in Modulating Biological Activity
The incorporation of halogens is a widely used strategy in medicinal chemistry to modulate the biological and pharmacological properties of a lead compound. nih.gov The presence of both bromine and fluorine on the phenyl ring of this compound is expected to significantly influence its behavior in a biological environment.
Influence on Reactivity with Biomolecules (e.g., proteins, nucleic acids)
Halogens can influence a molecule's reactivity and its ability to form non-covalent interactions. Fluorine is the most electronegative element, leading to strong polarization of the C-F bond, yet it is a poor hydrogen bond acceptor. britannica.com In contrast, the larger halogens like bromine and iodine can participate in a specific type of non-covalent interaction known as a halogen bond. pnas.org
A halogen bond occurs when there is evidence of a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another, or the same, molecular entity. The bromine atom in this compound possesses an electropositive crown which can interact favorably with electron-rich atoms like oxygen and nitrogen found in the backbones and side chains of proteins and in nucleic acids. pnas.org This directional interaction can contribute significantly to binding affinity and specificity for a biological target. The reactivity of halogens decreases down the group, with fluorine being the most reactive. britannica.comquora.com
Table 2: Comparison of Properties of Halogens in Medicinal Chemistry
| Property | Fluorine (F) | Bromine (Br) |
| van der Waals Radius (Å) | 1.47 | 1.85 |
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| C-X Bond Energy (kcal/mol) | ~110 (C-F) | ~70 (C-Br) |
| Key Interaction Type | Dipole-Dipole | Halogen Bonding, van der Waals |
Enhancing Bioavailability and Metabolic Persistence through Fluorine Introduction
The introduction of fluorine into drug candidates is a common strategy to enhance pharmacokinetic properties. tandfonline.comnih.gov One of the primary benefits is increased metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. tandfonline.combohrium.com By replacing a hydrogen atom at a metabolically labile site with fluorine, the metabolic persistence of the molecule can be increased, potentially leading to a longer half-life and improved bioavailability. researchgate.net
Furthermore, fluorine's high electronegativity can alter the physicochemical properties of a molecule. tandfonline.com It can lower the pKa of nearby basic functional groups, which can improve cell membrane permeability and oral absorption. bohrium.com Strategic placement of fluorine can therefore enhance a compound's ability to reach its target in the body and remain there in its active form for a longer duration. pharmacyjournal.org
Table 3: Effects of Fluorine Substitution on Pharmacokinetic Properties
| Pharmacokinetic Parameter | General Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage. tandfonline.com |
| Bioavailability | Often Increased | Can improve membrane permeability by altering pKa and lipophilicity. researchgate.netpharmacyjournal.org |
| Binding Affinity | Can be Increased | Alters electronic properties, potentially improving interactions with target proteins. nih.gov |
| Lipophilicity | Context-Dependent | Can increase or decrease lipophilicity depending on the molecular context. tandfonline.com |
In Silico Computational Studies on Biological Interactions (e.g., molecular docking, binding site analysis for related compounds)
In silico methods, such as molecular docking, are powerful computational tools used in the early stages of drug discovery to predict how a small molecule (ligand) might interact with a protein target. nih.govmdpi.com These techniques place a ligand into the binding site of a receptor in various conformations and orientations and calculate a score to estimate the strength of the interaction, often in terms of binding energy. opastpublishers.comresearchgate.net
For a compound like this compound, molecular docking studies could be employed to screen a library of potential protein targets (e.g., enzymes like cyclooxygenases, kinases, or proteases) to generate hypotheses about its mechanism of action. mdpi.comnih.gov The analysis would reveal the likely binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or halogen bonds), and the predicted binding affinity. nih.gov Such studies provide invaluable insights that can guide further experimental validation. mdpi.com
For instance, a docking study of a related bromo-phenyl derivative into the active site of a hypothetical enzyme might yield results like those illustrated in the table below.
Table 4: Illustrative Molecular Docking Results for a Related Phenylacetate Compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | Leu83, Val91 | Hydrophobic |
| Lys30 | Hydrogen Bond | ||
| Asp145 | Halogen Bond (with Bromine) | ||
| Hypothetical Protease B | -7.2 | Phe112, Trp115 | π-π Stacking |
| Ser78 | Hydrogen Bond |
(Note: The data in this table is hypothetical and serves only to illustrate the output of a typical molecular docking study.)
Advanced Analytical and Spectroscopic Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, the electronic environment of specific nuclei, and the spatial relationships between atoms.
High-field ¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental for the structural verification of Methyl 3-bromo-2-fluorophenylacetate.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-OCH₃) protons. libretexts.org The electronegative bromine and fluorine atoms, along with the ester group, will deshield adjacent protons, causing their signals to appear at higher chemical shifts (downfield). docbrown.infodocbrown.info
The aromatic region would display complex multiplets due to spin-spin coupling between the three non-equivalent protons on the phenyl ring. The methylene protons adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet. The methyl protons of the ester group are also expected to be a sharp singlet, typically found in a distinct region of the spectrum. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in its structure. The chemical shifts are influenced by the electronic environment; for instance, the carbonyl carbon of the ester group is significantly deshielded and appears far downfield. libretexts.org The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached bromine and fluorine substituents. jcsp.org.pkdocbrown.info The carbon atoms directly bonded to the electronegative halogens will exhibit characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Assignment | ¹H NMR | ¹³C NMR |
| Predicted δ (ppm) | Predicted δ (ppm) | |
| Aromatic CH | 7.0 - 7.6 (multiplet, 3H) | 115 - 140 |
| -CH₂- | ~3.8 (singlet, 2H) | ~40 |
| -OCH₃ | ~3.7 (singlet, 3H) | ~52 |
| C=O | N/A | ~170 |
| C-F | N/A | ~155-160 (doublet) |
| C-Br | N/A | ~110-115 |
Note: Predicted values are based on general principles and data for structurally similar compounds. Actual experimental values may vary.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, NMR can be used to study the rotational freedom around the bond connecting the phenyl ring and the acetate (B1210297) side chain. Changes in temperature can alter the populations of different conformers, which can be observed as changes in NMR chemical shifts or coupling constants, providing insight into the molecule's preferred three-dimensional shape. chegg.combrainly.com
Furthermore, solvent-dependent NMR studies can reveal information about intermolecular interactions and conformational preferences. researchgate.net By recording NMR spectra in different solvents of varying polarity, shifts in the conformational equilibrium can be induced and monitored. These shifts manifest as changes in the observed chemical shifts, offering clues about how the solvent interacts with different parts of the molecule and influences its structure in solution.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₈BrFO₂), HRMS can validate the molecular ion with high precision. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). miamioh.edu This characteristic isotopic pattern is definitive for the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. docbrown.infodocbrown.info
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the compound's structure. libretexts.org For this compound, the fragmentation pattern would likely involve characteristic losses based on its functional groups.
Common fragmentation pathways for esters include the loss of the methoxy (B1213986) radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). libretexts.org Cleavage of the bond between the aromatic ring and the side chain (benzylic cleavage) is also a probable fragmentation route. The resulting fragments that retain the bromine atom will also exhibit the characteristic M and M+2 isotopic pattern, aiding in their identification. raco.cat
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| Fragment Ion (Structure) | Description of Loss | Predicted m/z | Isotopic Pattern |
| [C₉H₈BrFO₂]⁺ | Molecular Ion | 245.97 / 247.97 | Yes (Br) |
| [C₈H₅BrFO]⁺ | Loss of •OCH₃ | 214.95 / 216.95 | Yes (Br) |
| [C₇H₅BrF]⁺ | Loss of •CH₂COOCH₃ | 188.96 / 190.96 | Yes (Br) |
| [C₈H₈FO₂]⁺ | Loss of •Br | 167.05 | No |
Note: m/z values correspond to the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ⁷⁹Br/⁸¹Br).
Chromatographic Techniques for Research Applications
Chromatographic methods are essential for the separation, identification, and quantification of this compound in complex mixtures, which is critical during its synthesis and purification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Isomer Separation, and Byproduct Detection in Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. In a research context, its primary applications include the precise determination of purity, the separation of positional isomers, and the detection of synthesis-related byproducts.
Purity Assessment: Reversed-phase HPLC is commonly employed to quantify the purity of this compound. The compound is separated from impurities on a nonpolar stationary phase (such as C18) with a polar mobile phase. The area of the main peak in the chromatogram, relative to the total area of all peaks, provides a quantitative measure of purity.
Isomer Separation: The synthesis of substituted phenyl compounds can often yield positional isomers. HPLC is crucial for separating this compound from other isomers, such as those with different substitution patterns of the bromo and fluoro groups on the phenyl ring. Method development may involve screening different columns and mobile phase compositions to achieve baseline resolution.
Byproduct Detection: HPLC can detect trace levels of starting materials, reagents, and byproducts from the synthesis. This is vital for understanding reaction pathways and for ensuring the final product meets the required specifications for subsequent research applications.
Below is a table representing typical HPLC parameters that could be used for the analysis of this compound.
| Parameter | Typical Conditions | Purpose |
| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm | Reversed-phase separation based on polarity. |
| Mobile Phase | Acetonitrile:Water gradient | Elutes compounds of varying polarities. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |
| Detection | UV at 254 nm | Detection of the aromatic phenyl ring. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For a compound like this compound, it is particularly useful for monitoring reaction progress and identifying volatile impurities or byproducts.
Reaction Monitoring: In a synthetic process, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS. This allows researchers to track the consumption of reactants and the formation of the desired product, thereby optimizing reaction conditions such as temperature and time.
Analysis of Volatile Derivatives: While this compound has moderate volatility, certain impurities or side-products might be more amenable to GC-MS analysis. Derivatization is a technique used to convert non-volatile compounds into more volatile derivatives suitable for GC analysis. tcichemicals.com However, for this specific ester, direct analysis is often feasible. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, aiding in the structural elucidation of unknown peaks. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) in the mass spectrum is a key identifier for bromine-containing fragments.
The following table summarizes potential applications of GC-MS in the research of this compound.
| Application | GC-MS Approach | Key Information Obtained |
| Reaction Monitoring | Analysis of reaction aliquots over time. | Rate of product formation and reactant consumption. |
| Impurity Profiling | Detection of volatile organic impurities. | Identification of byproducts and residual solvents. |
| Structural Confirmation | Analysis of the compound's mass spectrum. | Confirmation of molecular weight and key structural fragments. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural information.
This table outlines the type of structural data obtained from X-ray crystallography.
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-F, C-Br). |
| Bond Angles | The angles between adjacent chemical bonds. |
| Torsional Angles | The dihedral angles that define the molecule's conformation. |
| Intermolecular Interactions | Details on how molecules are arranged and interact in the solid state. |
Infrared (IR) Spectroscopy for Functional Group Analysis and Conformational Studies
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. researchgate.netresearchgate.net It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. The IR spectrum of this compound provides a characteristic fingerprint, allowing for its identification and the confirmation of its key structural features.
Functional Group Analysis: The most prominent peaks in the IR spectrum correspond to the major functional groups. The strong absorption from the ester carbonyl (C=O) group is typically one of the most identifiable features. Other key absorptions include those from the C-O ester linkage, the aromatic C=C bonds, and the C-H bonds of the methyl and phenyl groups. The vibrations associated with the C-F and C-Br bonds also produce characteristic absorptions, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.info
Conformational Studies: For flexible molecules, IR spectroscopy can sometimes be used to study different conformations (rotamers). researchgate.net The exact position of certain vibrational bands can be sensitive to the molecule's conformation, and changes in the spectrum with temperature or solvent can provide insights into the conformational equilibrium. For this compound, this could involve studying the rotation around the C-C bond connecting the phenyl ring and the carbonyl group.
The table below lists the expected characteristic IR absorption bands for this compound. upi.edulibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic, -CH₃) | Stretch | 3000 - 2850 |
| C=O (Ester) | Stretch | 1750 - 1735 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| C-F (Aryl) | Stretch | 1250 - 1000 |
| C-Br (Aryl) | Stretch | 1070 - 1030 |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of methyl 3-bromo-2-fluorophenylacetate. These methods allow for the precise determination of molecular geometries, vibrational frequencies, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable molecular geometry by finding the minimum energy conformation.
These calculations can predict key structural parameters. For instance, in a related study on a brominated and fluorinated chalcone, DFT was used to optimize the molecular structure and showed good agreement with experimental X-ray diffraction data. semanticscholar.org Similar calculations for this compound would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
Furthermore, DFT is employed to predict vibrational frequencies. The calculated harmonic frequencies are typically scaled to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental infrared (IR) and Raman spectra. This analysis aids in the assignment of specific vibrational modes to the functional groups within the molecule.
The prediction of spectroscopic properties extends to Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR spectra, which are invaluable for structural elucidation.
A hypothetical table of DFT-calculated vibrational frequencies for this compound is presented below, illustrating the type of data generated from such studies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(C=O) | 1785 | 1730 | Carbonyl stretch |
| ν(C-O) | 1250 | 1210 | Ester C-O stretch |
| ν(C-Br) | 680 | 655 | Carbon-Bromine stretch |
| ν(C-F) | 1100 | 1065 | Carbon-Fluorine stretch |
| Aromatic C-H stretch | 3100-3000 | 3000-2900 | Phenyl ring C-H stretches |
| Aliphatic C-H stretch | 2980-2900 | 2890-2810 | Methyl C-H stretches |
Ab Initio Methods and Higher-Level Theories for Energetic Refinement and Accuracy (e.g., G2(MP2), CBS-Q)
For more accurate energy calculations, ab initio methods and higher-level composite theories are utilized. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, often in conjunction with larger basis sets, provide a more rigorous treatment of electron correlation than standard DFT approaches.
Composite methods such as the Gaussian-n theories (e.g., G2, G3) and Complete Basis Set (CBS) methods (e.g., CBS-Q) are designed to achieve high accuracy in thermochemical calculations. rsc.org These approaches systematically extrapolate to the complete basis set limit and incorporate corrections for higher-order electron correlation effects. For this compound, these methods could be used to precisely calculate its enthalpy of formation, atomization energy, and other thermodynamic properties.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ester side chain in this compound necessitates a thorough conformational analysis to identify the most stable arrangements of the atoms in space.
Prediction of Stable Rotamers and Conformational Free Energies
The rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the carbonyl group and the C-O bond of the ester, gives rise to different conformers or rotamers. Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers. The relative populations of these conformers at a given temperature can be determined from their calculated Gibbs free energies. rsc.org
Investigation of Solvation Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment. Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution. mdpi.com By simulating the interactions of this compound with solvent molecules over time, MD can provide insights into how solvation affects its conformational preferences. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in quantum chemical calculations to account for the bulk effects of the solvent. rsc.org
Reaction Mechanism Elucidation through Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can map out the entire reaction pathway.
By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy for the reaction can be determined. This provides crucial information about the reaction kinetics. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. A theoretical study on the bromination of thieno[3,2-b]benzofuran successfully located transition states and intermediates, providing a detailed mechanistic picture. semanticscholar.org A similar approach could be applied to understand reactions such as nucleophilic substitution on the aromatic ring or hydrolysis of the ester group in this compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analyses)
No studies detailing the Frontier Molecular Orbital (FMO) theory application, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analyses, for this compound were found. Such an analysis would provide insights into the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. However, without specific calculations, any discussion would be purely hypothetical and not meet the required standard of scientific accuracy for this specific compound.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, UV-Vis, photoluminescence)
There is no available research that presents predicted spectroscopic properties for this compound and correlates them with experimental data. Computational methods, such as Density Functional Theory (DFT), are often used to predict NMR chemical shifts, UV-Vis absorption maxima, and other spectroscopic characteristics. This data is crucial for confirming the molecular structure and understanding its electronic transitions. The absence of such studies for the target compound means no data tables or detailed findings can be presented.
Intermolecular Interactions and Non-Covalent Analyses (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)
No publications containing analyses of intermolecular interactions for this compound, such as Hirshfeld surface analysis or Reduced Density Gradient (RDG) analysis, were identified. These computational tools are vital for understanding how molecules pack in a crystalline state and the nature of the non-covalent forces that govern the solid-state structure. Without these specific analyses, a detailed discussion on the intermolecular interactions of this compound cannot be provided.
Emerging Research Directions and Future Outlook
Current Patent Activity and Emerging Intellectual Property Landscape
An analysis of the current intellectual property landscape reveals that patent activity specifically citing Methyl 3-bromo-2-fluorophenylacetate is not prominent. Instead, its significance is often embedded within patents for larger, more complex molecules where it serves as a critical building block. The patent landscape for structurally similar halogenated phenylacetates is primarily focused on their application as intermediates in the synthesis of pharmaceutically active compounds.
For instance, patents for related compounds like methyl alpha-bromo-2-chlorophenylacetate emphasize synthesis methods that improve yield, reduce reaction times, and lower production costs, highlighting the industrial importance of these intermediates. google.comgoogle.com Methodologies often focus on efficient esterification or transesterification processes. google.com The intellectual property strategy for compounds like this compound appears to be less about patenting the molecule itself and more about protecting the novel, high-value final products synthesized from it. This is a common trend for versatile chemical intermediates.
| Related Compound | Patent Focus | Key Innovation | Reference |
| Methyl alpha-bromo-2-chlorophenylacetate | Synthesis Method | Use of Lewis acid catalysis for transesterification to achieve high purity (>99%) and yield (>90%). | google.comgoogle.com |
| 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a] vulcanchem.comgoogle.combenzodiazepine-4-yl]-propionic acid methyl ester | Synthesis Process | Process for preparing the final compound and its salt, involving various intermediates. | google.com |
This table presents patent information for compounds structurally related to this compound to illustrate the typical focus of intellectual property in this area.
Research Trends and Strategic Applications in Fluorinated Organic Chemistry
The field of fluorinated organic chemistry is rapidly expanding, particularly in the life sciences, due to the unique properties that fluorine atoms impart to molecules. mdpi.com The introduction of fluorine can significantly enhance crucial drug-like properties such as metabolic stability, bioavailability, lipophilicity, and binding selectivity. researchgate.net
This compound is strategically positioned within this trend. As a fluorinated building block, its value lies in its ability to introduce a fluorine atom at a specific position on a phenyl ring, which can be elaborated into a more complex molecular architecture.
Key strategic applications and research trends include:
Improving Pharmacokinetic Properties: The electron-withdrawing nature of fluorine can shield adjacent parts of a molecule from metabolic attack by enzymes, prolonging its half-life in the body. researchgate.net
Enhancing Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets like proteins and enzymes, thereby increasing the potency of a drug candidate.
Modulating Conformation: The introduction of fluorine can influence the preferred three-dimensional shape of a molecule, which can be critical for optimal interaction with a biological receptor.
The development of novel and efficient fluorination methods continues to be a major focus in organic chemistry. mdpi.comresearchgate.net While this compound is typically synthesized with the fluorine atom already in place on the starting material, its use in subsequent reactions is a direct application of the broader strategy of leveraging fluorination to create superior functional molecules.
Prospects for Novel Derivatizations and Advanced Biological Applications
The structure of this compound offers multiple reaction sites for creating a diverse library of novel derivatives. The bromine atom is particularly useful for cross-coupling reactions, while the ester group can be readily modified.
Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of substituents (e.g., aryl, alkyl, amino groups), enabling the synthesis of complex molecular scaffolds.
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in other functional group transformations.
This synthetic versatility makes the compound a valuable precursor for screening for new biological activities. Derivatives of brominated and fluorinated compounds have shown potential in various therapeutic areas. For example, bromophenol derivatives have been investigated for their antioxidant and anticancer activities. nih.gov Similarly, various coumarin (B35378) derivatives containing bromine have been synthesized and evaluated for antitumor activity. mdpi.com The development of novel indole (B1671886) carboxylate derivatives as inhibitors of bacterial enzymes also highlights the utility of halogenated intermediates in medicinal chemistry. nih.gov
| Reaction Type | Functional Group | Potential Reagents/Conditions | Resulting Structure |
| Suzuki Coupling | C-Br | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |
| Buchwald-Hartwig Amination | C-Br | Amine, Pd catalyst, base | N-Aryl derivative |
| Hydrolysis | -COOCH₃ | NaOH or LiOH | Carboxylic acid derivative |
| Amidation | -COOCH₃ | Amine, heat or coupling agent | Amide derivative |
This table outlines potential derivatization pathways for this compound.
Integration of this compound into Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. For an intermediate like this compound, sustainability can be addressed in both its synthesis and its subsequent use.
A key aspect of sustainable synthesis is maximizing efficiency. This includes developing processes with high yields, good atom economy, and short reaction times, as seen in patented methods for similar compounds that aim for yields over 90%. google.com The use of catalysis is central to this effort. For example, employing Lewis acids as catalysts in esterification reactions can improve efficiency and reduce waste compared to using stoichiometric reagents like strong mineral acids. google.com
Future research into the synthesis of this compound could focus on:
Catalytic Bromination: Exploring catalytic methods for the regioselective bromination of the 2-fluorophenylacetate precursor to minimize the use of stoichiometric brominating agents like N-bromosuccinimide.
Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and allow for more efficient production compared to traditional batch methods. researchgate.net
Solvent Selection: Prioritizing the use of greener solvents that are less toxic and have a lower environmental impact.
By integrating these sustainable methodologies, the production and application of this compound can be aligned with the broader goals of environmentally responsible chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-bromo-2-fluorophenylacetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route starts with 2-fluorophenylacetic acid, where bromination at the 3-position is achieved using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS under controlled conditions). Subsequent esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the final product. Optimization includes temperature control (0–5°C during bromination to minimize side reactions) and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and ester group confirmation. For example, the methyl ester peak appears at ~3.7 ppm in ¹H NMR, while aromatic protons show coupling patterns reflecting bromine and fluorine proximity .
- X-ray Crystallography : Using programs like SHELXL or ORTEP-3, single-crystal structures resolve spatial arrangements, particularly steric effects from halogen substituents .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 261.0 for C₉H₈BrFO₂) and fragmentation patterns .
Q. How can purity and stability be assessed for this compound during storage?
- Methodological Answer :
- HPLC/GC Analysis : Monitor purity (>95%) using reverse-phase HPLC with UV detection at 254 nm or GC with FID, comparing retention times to standards .
- Stability Testing : Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the ester group. Accelerated degradation studies (40°C/75% RH) assess shelf life .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to model halogen-induced polarization effects. Include exact-exchange terms for accurate thermochemical data .
- Basis Sets : Apply 6-311++G(d,p) for geometry optimization and frequency calculations. Solvent effects (e.g., DCM) are modeled via PCM or SMD .
- Reactivity Insights : Frontier molecular orbital (FMO) analysis reveals nucleophilic/electrophilic sites. The bromine atom’s σ-hole facilitates Suzuki-Miyaura cross-coupling .
Q. What mechanistic considerations govern cross-coupling reactions involving the bromine substituent in this compound?
- Methodological Answer :
- Catalytic Systems : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., XPhos) enhance oxidative addition of the C–Br bond. Fluorine’s electron-withdrawing effect accelerates transmetallation .
- Solvent/Base Optimization : Use toluene/DMF with K₂CO₃ or Cs₂CO₃ for deprotonation. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
- Side Reactions : Competing debromination is mitigated by excluding light and using anhydrous conditions .
Q. How does the substitution pattern of this compound influence its role in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Potential : The fluorine atom enhances metabolic stability and membrane permeability, while bromine serves as a handle for late-stage functionalization .
- SAR Studies : Compare analogs (e.g., 3-bromo-4-fluoro vs. 2-bromo-5-fluoro) in enzyme inhibition assays (IC₅₀ values) to map substituent effects on binding affinity .
- In Silico Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), prioritizing halogen-bonding motifs .
Data Contradiction Resolution
Q. What strategies resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Screening : Use DOE (Design of Experiments) to test factors like catalyst loading (0.5–5 mol% Pd), temperature (60–100°C), and solvent polarity. Pareto analysis identifies critical parameters .
- Byproduct Analysis : LC-MS or ¹⁹F NMR detects intermediates (e.g., dihalogenated byproducts), guiding additive use (e.g., TBAB for phase transfer) .
- Reproducibility Protocols : Standardize anhydrous conditions (molecular sieves) and inert atmospheres across labs .
Methodological Tools
Q. Which crystallographic software packages are recommended for structural elucidation of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
